1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine is an organic compound with a complex structure that includes methoxy and methoxymethoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups followed by amination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as zinc acetate dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Similar in structure but with different functional groups.
1-Methoxy-2-naphthoic acid: Shares the methoxy group but has a different core structure.
Biological Activity
1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-6-methoxymethylphenol with formaldehyde and subsequent amination. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (Breast cancer) : IC50 values ranging from 10 to 30 μM.
- HCT116 (Colon cancer) : IC50 values around 15 μM.
The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, similar to other methoxy-substituted phenyl compounds .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains including:
- Staphylococcus aureus : Inhibition zone of 20 mm.
- Escherichia coli : Minimum inhibitory concentration (MIC) of 0.5 mg/mL.
These results suggest potential applications in treating infections caused by resistant strains .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at doses of 50 mg/kg body weight and resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, correlating with elevated levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains. This suggests a potential role for this compound in combination therapy strategies .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |
---|---|---|---|
Anticancer | MCF-7 | 10–30 μM | Induces apoptosis |
HCT116 | ~15 μM | Mitochondrial pathway involved | |
Antimicrobial | Staphylococcus aureus | Inhibition Zone: 20 mm | Effective against resistant strains |
Escherichia coli | MIC: 0.5 mg/mL | Synergistic effects with antibiotics |
Properties
CAS No. |
820973-50-0 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[2-methoxy-6-(methoxymethoxy)phenyl]methanamine |
InChI |
InChI=1S/C10H15NO3/c1-12-7-14-10-5-3-4-9(13-2)8(10)6-11/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
OUGFOXIHQSKFQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.